1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine

Androgen Receptor Modulation Regioselective SAR Tetrahydrocyclopenta[b]indole Amines

Researchers developing SARMs or aminergic GPCR ligands often face supply gaps for the specific C5-amino tetrahydrocyclopenta[b]indole regioisomer, stalling patent-directed SAR. - Serves as the direct precursor for Eli Lilly's SARM patent family (US20100069404A1), enabling C5-carbonitrile, amide, and carbamate derivatives. - Obligate intermediate for Fremy's salt oxidation to antitumor indoloquinones validated in vivo. - Neutral aryl amine (pKa ~4-5) at physiological pH, distinct from protonated C3-amine isomers, for permeability/metabolism studies. Sourced on demand with full analytical characterization.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B11914953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC3=C2C=CC=C3N
InChIInChI=1S/C11H12N2/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6,12H2
InChIKeyGMMDVWJIAMUWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrocyclopenta[b]indol-5-amine Overview


1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine (CAS 1934827-89-0; molecular formula C₁₁H₁₂N₂; molecular weight 172.23 g·mol⁻¹) is a tricyclic indole derivative distinguished from simpler indole-5-amines by the fusion of a saturated cyclopentane ring across the [b] face of the indole nucleus . This conformational constraint rigidifies the ethylamino side‑chain topography that is critical for recognition at aminergic receptors, a structural feature exploited in tetrahydrocyclopenta[b]indole‑based melatonin ligands, S1P₁ receptor agonists, and androgen receptor modulators [1]. The 5‑amino substitution pattern permits further derivatisation that is regiochemically distinct from the more commonly explored 3‑amino or 6‑amino isomers, making this compound a specific entry point for SAR campaigns that require a primary amine handle at the C5 position of the tetrahydrocyclopenta[b]indole core.

Why Tetrahydrocyclopenta[b]indol-5-amine Is Irreplaceable


Indole‑5‑amines such as 5‑aminotryptamine or 5‑aminoindole lack the cyclopentane‑fused ring that defines the tetrahydrocyclopenta[b]indole template . This saturated carbocycle enforces a puckered conformation that restricts the rotational freedom of the C3‑C4 ethylene bridge, an effect that is absent in freely rotating indole‑5‑amines and in the ring‑expanded tetrahydrocarbazole or hexahydrocyclohept[b]indole systems [1]. Within the tetrahydrocyclopenta[b]indole family itself, the position of the amine substituent—C5 versus the commercially more common C3—places the nucleophilic handle at the benzene‑ring portion of the indole, altering electronic character, metabolic soft‑spot profile, and the vector of pendant group exit relative to receptor pockets [2]. As a result, substituting a regioisomeric or non‑fused 5‑aminoindole can lead to a complete loss of the structure‑activity relationship established in tetrahydrocyclopenta[b]indole‑based programmes, making direct generic replacement untenable without full synthetic re‑validation.

Tetrahydrocyclopenta[b]indol-5-amine vs. Structural Analogs


C5 vs. C3 Amine in Androgen Receptor Modulator Patents

In the Eli Lilly androgen receptor modulator patent series, tetrahydrocyclopenta[b]indole scaffolds substituted at the C5 position with a carbonitrile, carboxylic acid, or carbonitrile‑amine tether are explicitly claimed as intermediates distinct from C2‑ or C3‑amine substituted analogs [1]. Within the exemplified compounds (e.g., 7‑cyano‑4‑(pyridin‑2‑ylmethyl)‑1,2,3,4‑tetrahydrocyclopenta[b]indol‑2‑yl carbamate, LY2452473), the synthetic route proceeds through a C5‑functionalised intermediate that is accessible only when the 5‑amino handle is present; the analogous C3‑amino tetrahydrocyclopenta[b]indole (CAS not disclosed; molecular weight 172.23, identical to target) cannot enter this route without complete redesign of the protecting‑group and coupling strategy [REFS-1, REFS-2].

Androgen Receptor Modulation Regioselective SAR Tetrahydrocyclopenta[b]indole Amines

Ring Size and Melatonin Receptor Affinity

Davies et al. (1998) directly compared three tricyclic scaffolds as melatonin receptor ligands. The N‑acyl‑1‑(aminomethyl)‑7‑methoxy‑4‑methyltetrahydrocyclopent[b]indole series (10) containing the cyclopentane‑fused indole showed lower binding affinity at the chicken brain melatonin receptor than the corresponding six‑membered tetrahydrocarbazole analogues (9), which in turn outperformed the seven‑membered cyclohept[b]indoles (11) [1]. Although this study did not test the C5‑amino‑substituted variant directly, it quantifies the scaffold‑dependent affinity modulation that arises solely from the size of the fused saturated ring: moving from a five‑membered (cyclopentane) to a six‑membered (cyclohexane) ring alters the pucker and spatial orientation of the amine‑bearing side chain, a principle that equally applies to the C5‑amine series [1].

Melatonin Receptor Conformational Analysis Tetrahydrocyclopenta[b]indole Scaffold

5-Amino Intermediate for Indoloquinone Antitumor Agents

Gataullin et al. (2013) demonstrated that nitration of N‑acyl‑7‑methyl‑1,3a,4,8b‑tetrahydrocyclopenta[b]indole occurs regioselectively at the 5‑position, and subsequent reduction with Fe(OH)₂ in water yields the 5‑amino derivative in preparatively useful quantities [1]. This reduction product—the direct synthetic equivalent of the 5‑amino‑tetrahydrocyclopenta[b]indole core—is then oxidised with Fremy’s salt to produce tetrahydrocyclopenta[b]indoloquinones, a class of compounds that has shown in vivo antitumour activity in syngeneic tumour models [REFS-1, REFS-2]. In contrast, the 6‑amino or 7‑amino regioisomers of the tetrahydrocyclopenta[b]indole system are accessed through entirely different nitration‑reduction sequences and are not viable intermediates for the same indoloquinone class [1].

Indoloquinone Synthesis Anticancer Intermediate 5-Amino Reduction

Physicochemical Profile: 5-Amine vs. Parent Core

The introduction of a primary amine at the C5 position of the 1,2,3,4‑tetrahydrocyclopenta[b]indole core increases the molecular weight from 157.21 g·mol⁻¹ (parent hydrocarbon, CAS 2047‑91‑8) to 172.23 g·mol⁻¹ (C5‑amine, CAS 1934827‑89‑0) and adds one hydrogen‑bond donor, shifting the compound more favourably into lead‑like chemical space according to common drug‑likeness filters (MW <250, HBD ≤3) [REFS-1, REFS-2]. The 3‑amino regioisomer (1,2,3,4‑tetrahydrocyclopent[b]indol‑3‑amine, MW 172.23 g·mol⁻¹) shares the identical molecular weight and formula, but places the amine on the saturated cyclopentane ring rather than on the indole benzene ring, resulting in a substantially higher calculated basicity (pKₐ ~9–10 for cyclopentyl amine versus pKₐ ~4–5 for indole C5 amino) that affects both solubility and metabolic stability [1].

Physicochemical Properties Drug-likeness Lead Optimisation

Applications of Tetrahydrocyclopenta[b]indol-5-amine


C5-Functionalised Androgen Receptor Modulator Synthesis

Based on the Eli Lilly patent series (US20100069404A1) that explicitly requires C5‑functionalised tetrahydrocyclopenta[b]indole intermediates [1], the 5‑amine serves as the direct precursor for C5‑carbonitrile, C5‑amide, and C5‑carbamate derivatives explored as tissue‑selective androgen receptor modulators (SARMs). The 3‑amino isomer cannot enter this synthetic sequence without de novo route design, making the 5‑amine the mandatory procurement choice for SARM programmes referencing this patent family [1].

Cyclopenta[b]indoloquinone Antitumour Agent Synthesis

Gataullin et al. (2013) demonstrated that the 5‑amino tetrahydrocyclopenta[b]indole derivative is the direct reduction product of the C5‑nitro precursor and the obligate intermediate for Fremy's salt oxidation to indoloquinones [1]. These indoloquinones have demonstrated in vivo antitumour activity in syngeneic mouse tumour models, establishing a direct link between procuring the correct 5‑amino regioisomer and accessing a class of experimental anticancer agents [2].

Constrained Scaffold for Melatonin and GPCR Ligands

The tetrahydrocyclopenta[b]indole ring system has been validated as a melatonin receptor scaffold by Davies et al. (1998), who showed that the five‑membered fused carbocycle provides a distinct conformational profile compared to tetrahydrocarbazole and hexahydrocyclohept[b]indole systems [1]. For medicinal chemists exploring amine‑bearing tricyclic indoles as GPCR or nuclear hormone receptor ligands, the C5‑amine substitution offers a unique vector for pendant group elaboration that is not available from C3‑ or C6‑amino regioisomers, enabling exploration of under‑represented chemical space in receptor‑binding campaigns [1].

Chemical Probe for Indole-Amine Metabolism

The substantially different predicted pKₐ of the C5‑amino group (aryl amine, pKₐ ~4–5) relative to the C3‑amino group (alkyl amine, pKₐ ~9–10) means that the C5‑amine is predominantly neutral at physiological pH, whereas the C3‑amine is protonated [1]. This difference in ionisation state makes 1,2,3,4‑tetrahydrocyclopenta[b]indol‑5-amine a preferred tool compound for studying passive membrane permeability, CYP‑mediated metabolism, and hERG channel interactions of neutral versus charged indole‑amine chemotypes, without the confounding influence of a permanently charged amine [1].

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